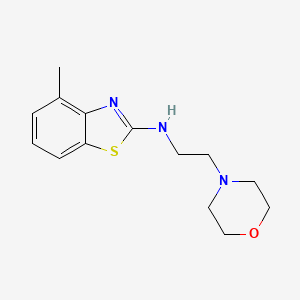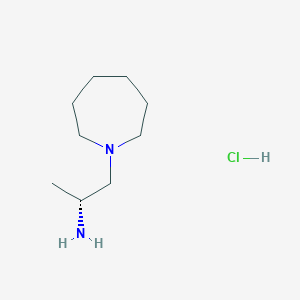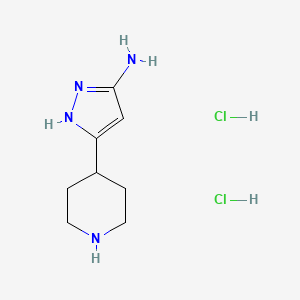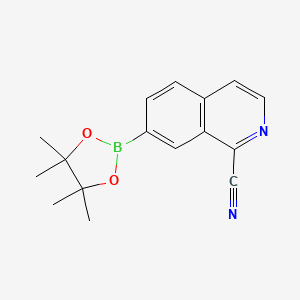
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Benzothiazole and its derivatives, such as 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have been extensively studied due to their varied biological activities and potential therapeutic applications. These compounds are known for their antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural versatility of benzothiazole allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
Anticancer Potential
Benzothiazole derivatives, including those similar in structure to 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have shown promising anticancer activity. Studies have highlighted the potential of 2-arylbenzothiazoles as antitumor agents, with some compounds undergoing clinical trials for cancer treatment. These derivatives can interfere with various cellular processes, including DNA replication and cell proliferation, making them effective against different cancer types (Kamal, A., Hussaini, Syed M.A., & Malik, S.M., 2015; Bhat, M. & Belagali, S.L., 2020).
Role in Immune Response Modulation
Certain benzothiazole analogues, akin to 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, have been identified as immune response modifiers. These compounds can stimulate the production of cytokines and enhance the immune system's ability to fight off infections and diseases. This mechanism of action suggests potential applications in treating viral infections, inflammatory conditions, and even as adjuvants in cancer immunotherapy (Syed, T., 2001).
Neuroprotective Effects
Research has also explored the neuroprotective properties of benzothiazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage, reducing oxidative stress, and modulating neurotransmitter systems. Their potential in treating conditions like Alzheimer's disease, Parkinson's disease, and other CNS disorders is being investigated, highlighting the broad therapeutic scope of benzothiazole derivatives (Antkiewicz‐Michaluk, L., Wąsik, A., & Michaluk, J., 2018).
Antimicrobial and Antiviral Applications
Benzothiazole compounds have demonstrated significant antimicrobial and antiviral activities, suggesting their use in developing new antibiotics and antiviral drugs. Their ability to inhibit the growth of bacteria and viruses can be attributed to their interaction with microbial DNA or proteins, disrupting vital biological processes and leading to the death of the pathogen (Petrov, M. & Androsov, D.A., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-3-2-4-12-13(11)16-14(19-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKLHDENZLSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)

![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
![4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416085.png)

![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)